molecular formula C20H26N4O B2716863 N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine CAS No. 2415534-65-3

N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2716863
CAS No.: 2415534-65-3
M. Wt: 338.455
InChI Key: WVBNASJDSYIIEA-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound with a unique structure that combines a phenyl group, a pyrimidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-dimethylphenyl group, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The final step involves the coupling of the pyrimidinyl group under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine: shares similarities with other compounds that have a phenyl, pyrimidinyl, and piperidinyl group in their structure.

    (3,5-Dimethylphenyl)-[4-[methyl-(4-pyrimidinyl)amino]piperidin-1-yl]methanone: Similar structure but lacks the methyl group on the pyrimidinyl ring.

    (3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyridin-4-yl)amino]piperidin-1-yl]methanone: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14-9-15(2)11-17(10-14)20(25)24-7-5-18(6-8-24)23(4)19-12-16(3)21-13-22-19/h9-13,18H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBNASJDSYIIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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